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Compound of Interest

Anti-Mouse OX40/CD134 (LALA-
PG) Antibody (OX86)

cat. No.: B15602332

Compound Name:

Technical Support Center: Anti-OX40 (Clone:
0X86) Antibody

Welcome to the technical support center for the anti-OX40 (clone: OX86) antibody. This
resource is designed to assist researchers, scientists, and drug development professionals in
troubleshooting unexpected toxicity observed in mice during pre-clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of unexpected toxicity associated with the anti-OX40 OX86
antibody in mice?

Al: The primary mechanism of unexpected toxicity, particularly hepatotoxicity, is the induction
of pyroptosis in liver-resident invariant Natural Killer T (iNKT) cells.[1][2][3][4][5] Constitutive
expression of OX40 on these cells makes them susceptible to agonistic antibody binding,
which can trigger a cell death pathway distinct from the intended T-cell co-stimulation.[1][2]

Q2: What are the key molecular players in OX86-induced iNKT cell pyroptosis?

A2: OX40 stimulation on liver iINKT cells initiates a signaling cascade that involves the
recruitment of TNF receptor-associated factor 6 (TRAF6) and the paracaspase MALT1.[1][2]
This complex activates caspase-1, which then cleaves gasdermin D to form pores in the cell
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membrane.[1][2] Activated caspase-1 also processes pro-inflammatory cytokines pro-IL-13 and
pro-1L-18 into their mature, secreted forms.[1][2][5]

Q3: Are the toxic effects of anti-OX40 OX86 consistently observed across all studies?

A3: No, there are conflicting reports in the literature. While some studies have reported
significant liver damage, others have been unable to reproduce these findings, even at higher
doses.[5] This suggests that other experimental variables may contribute to the toxic
phenotype.

Q4: What are the potential confounding factors that might influence the toxicity of anti-OX40
0X867?

A4: Several factors have been proposed to explain the discrepancies in observed toxicity,
including:

o Gut Microbiota: The composition of the gut microbiome may influence the basal activation
state of the immune system, including liver NKT cells.[5]

e Mouse Strain and Age: While studies reporting toxicity and those that did not both used
C57BL/6 mice, the age of the mice could be a factor, with younger mice potentially having
higher OX40 expression on NKT cells.[5]

o Basal Activation State of INKT Cells: Pre-existing activation of liver INKT cells may prime
them for pyroptosis upon OX40 stimulation.[5]

e Dosing and Administration Route: While not definitively proven to be the sole cause of
toxicity, the dose and frequency of administration can impact the outcome.

Troubleshooting Guide

If you are observing unexpected toxicity in your experiments with anti-OX40 OX86, consider
the following troubleshooting steps:

Issue: Elevated liver enzymes (ALT, AST) and/or liver necrosis.
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Potential Cause

Suggested Action

High basal activation of iNKT cells

Characterize the baseline activation status and
OX40 expression levels on liver iINKT cells in
your mouse colony by flow cytometry. Compare
these levels to published data if possible.
Consider using mice from a different vendor or
re-deriving your colony to specific-pathogen-free
(SPF) conditions.

Influence of gut microbiota

If possible, perform experiments in facilities with
different microbiome profiles or consider co-
housing mice to normalize gut flora. Antibiotic
treatment has been explored as a variable but
did not appear to significantly alter the toxic

outcome in one study.[5]

Dose of OX86 antibody

Review the dosage used in your experiments.
While some studies have not seen toxicity even
at high doses, consider performing a dose-
titration study to identify a therapeutic window

with minimal toxicity in your specific model.

Age of mice

Younger mice (e.g., 3 weeks old) may have
higher OX40 expression on liver NKT cells
compared to older mice (e.g., 9 weeks old).[5] If
feasible, consider using older mice for your

studies.

Issue: Lethargy, weight loss, and other signs of systemic inflammation.
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Potential Cause Suggested Action

Concurrent administration of anti-OX40 and
anti-PD-1 antibodies has been reported to
induce a "cytokine storm-like event."[6] If using
Cytokine Release Syndrome (CRS) a combination therapy, consider a sequential
dosing regimen (e.g., anti-OX40 followed by

anti-PD-1) rather than concurrent administration.

[7]

Measure serum levels of IL-1[3, IL-18, TNF-q,

) ] and IL-6 to assess the systemic inflammatory
Release of pro-inflammatory cytokines from ) o
) response.[5] This can help confirm if the
pyroptosis o _ _
observed toxicity is associated with the

pyroptotic pathway.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of anti-
OX40 antibody administration in mice.

Table 1. Serum Cytokine and Liver Enzyme Levels

Treatme ALT AST Referen
IL-1B IL-18 TNF-a IL-6
nt (UIL) (UIL) ce
Significa Significa
Study J J
) Increase Increase ntly ntly
Reportin - - [1]
o d d Increase Increase
g Toxicity
d d
Study Significa Significa
Not Not Not ntly ntly Not Not

[5]

Reportin Elevated Elevated Increase Increase Elevated Elevated
g Toxicity d d

Note: Dashes (-) indicate data not reported in the cited study.
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Experimental Protocols

Protocol for Induction of Liver Injury with Anti-OX40

This is a generalized protocol based on published literature and should be adapted for specific
experimental needs.

e Animal Model: C57BL/6 mice are commonly used. The age of the mice may be a critical
factor, with younger mice potentially being more susceptible.

e Antibody Administration:

[¢]

Antibody: Anti-mOX40 (clone: OX86)

o Dose: Doses ranging from 100 pg to 250 pug per mouse have been used in various
studies.[8][9] A dose of 250 pug administered intraperitoneally (i.p.) has been associated
with liver toxicity in some reports.

o Route: Intraperitoneal (i.p.) injection is a common route of administration.

o Schedule: A single injection or multiple injections over a period of time can be used. For
toxicity studies, a single high dose may be sufficient.

e Monitoring:

o Clinical Signs: Monitor mice for signs of toxicity such as weight loss, lethargy, ruffled fur,
and hunched posture.

o Blood Collection: Collect blood at various time points (e.g., 24, 48, 72 hours) post-injection
for analysis of serum liver enzymes (ALT, AST) and cytokines (IL-1(3, IL-18, TNF-q, IL-6).

o Histopathology:
o At the experimental endpoint, harvest livers and fix in 10% neutral buffered formalin.

o Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess
for liver necrosis and immune cell infiltration.
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e Flow Cytometry:
o Isolate mononuclear cells from the liver and spleen.

o Stain for immune cell markers to analyze the populations of INKT cells (using CD1d
tetramers), T cells (CD4, CD8), and other relevant immune cells. Assess OX40 expression
on these populations.

Visualizations

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Extracellular

Anti-OX40 (OX86)

Binds

Liver-residemv iINKT Cell

0OX40 Receptor

i?ecruits

TRAF6

i?ecruits

MALT1

i&ctivates

Pro-Caspase-1

Active Caspase-1

Gasdermin D Pro-IL-1$3 Pro-1L-18

GSDMD Pore

\

utcome

Pyroptosis

Hepatotoxicity

Click to download full resolution via product page

Caption: OX40-mediated iNKT cell pyroptosis pathway leading to hepatotoxicity.
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Caption: Troubleshooting workflow for unexpected toxicity with anti-OX40 OX86.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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